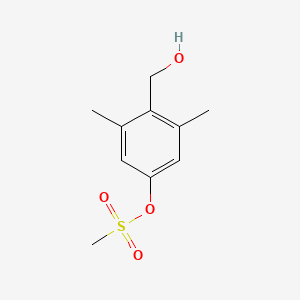
4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates. Methanesulfonates are esters or salts of methanesulfonic acid, which is a strong acid commonly used in organic synthesis. This compound is characterized by the presence of a hydroxymethyl group and two methyl groups attached to a phenyl ring, which is further bonded to a methanesulfonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate typically involves the reaction of 4-(Hydroxymethyl)-3,5-dimethylphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-(Hydroxymethyl)-3,5-dimethylphenyl derivatives.
Oxidation: Formation of 4-(Carboxymethyl)-3,5-dimethylphenyl methanesulfonate.
Reduction: Formation of 4-(Hydroxymethyl)-3,5-dimethylphenyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its ability to modify biological molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biological molecules. This can result in the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic Acid: A strong acid used in organic synthesis and as a catalyst.
Methyl Methanesulfonate: An alkylating agent used in mutagenesis studies.
Ethyl Methanesulfonate: Another alkylating agent with similar applications to methyl methanesulfonate.
Uniqueness
4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate is unique due to the presence of the hydroxymethyl and dimethyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
105970-33-0 |
|---|---|
Molekularformel |
C10H14O4S |
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)-3,5-dimethylphenyl] methanesulfonate |
InChI |
InChI=1S/C10H14O4S/c1-7-4-9(14-15(3,12)13)5-8(2)10(7)6-11/h4-5,11H,6H2,1-3H3 |
InChI-Schlüssel |
GLOUDFXSKYDJIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CO)C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B14326205.png)


![6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14326218.png)

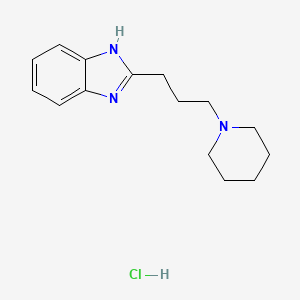

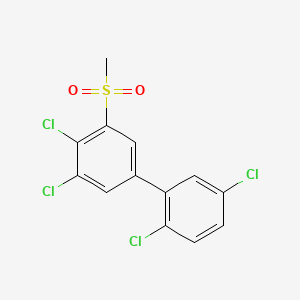
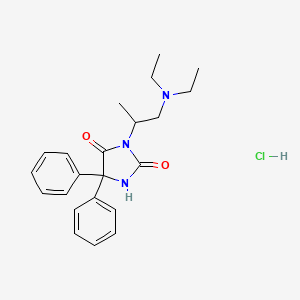
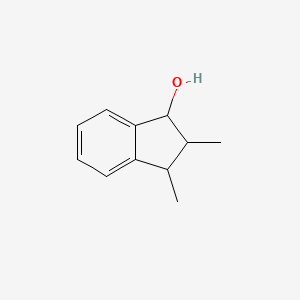
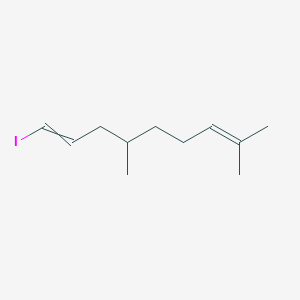
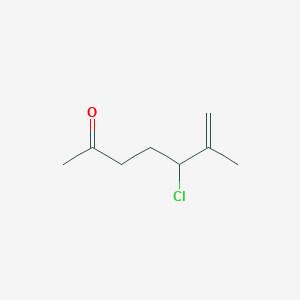
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid](/img/structure/B14326279.png)

